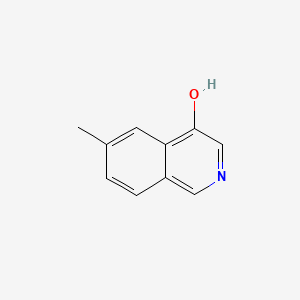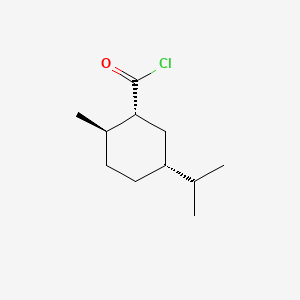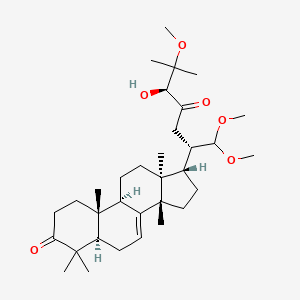
Aphagranin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aphagranin A is a protocitric acid compound . It exhibits strong antiproliferative activity against the growth of six lines of human cancer cells (MCF-7, A549, HepG2, Bel-7402, SGC-7901, and BGC-823) .
Molecular Structure Analysis
The molecular weight of Aphagranin A is 546.78 and its formula is C33H54O6 . The exact molecular structure analysis is not available in the retrieved papers.Physical And Chemical Properties Analysis
Aphagranin A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The complete physical and chemical properties analysis is not available in the retrieved papers.Applications De Recherche Scientifique
Antiproliferative Activities Against Cancer Cells : Aphagranin A has exhibited significant inhibitory activities against the growth of various human cancer cell lines, showing strong antiproliferative activity. This is especially notable in its effectiveness against cancer cell lines with IC50 values less than 10 µM, demonstrating much stronger activity compared to its epimer, Aphagranin B, which shows no such activities with IC50 over 20 µM (Wang, Zhang, Wang, Wei, Luo, Luo, Yang, Yao, Sun, & Kong, 2012).
Structural Elucidation for Further Research : The complete NMR data assignment for Aphagranin A, along with other protolimonoids, has been achieved. This structural elucidation is crucial for enabling further research and understanding of its biochemical properties and potential therapeutic uses (Wang, Zhang, Luo, & Kong, 2011).
Safety and Hazards
Mécanisme D'action
Aphagranin A is a protocitric acid compound isolated from the natural Aphanamixis grandifolia . This article will cover the mechanism of action of Aphagranin A, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that Aphagranin A interacts with its targets, but the specific nature of these interactions and the resulting changes are subjects of ongoing research .
Propriétés
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCYWZPQVMRZHS-FHUISOBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aphagranin A | |
Q & A
Q1: What is the origin of Aphagranin A and what other compounds were discovered alongside it?
A1: Aphagranin A was first isolated from the stem bark of the Aphanamixis grandifolia plant. [] This discovery was part of a larger investigation into the cytotoxic triterpenoid constituents of two plants from the Meliaceae family. Along with Aphagranin A, researchers identified nineteen other new tirucallane-type triterpenoids (Aphagranins B-T), as well as ten known triterpenoids. []
Q2: The research paper mentions that Aphagranin A belongs to a unique class of compounds. What makes its structure particularly interesting?
A2: While Aphagranin A shares a structural family resemblance with other tirucallane-type triterpenoids, one specific compound discovered in the same study stands out. Aphagranin S (compound 19) is the first protolimonoid ever identified that contains a pyrrole ring within its structure. [] This discovery highlights the structural diversity within this class of compounds and opens up new avenues for exploring their biological activity and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

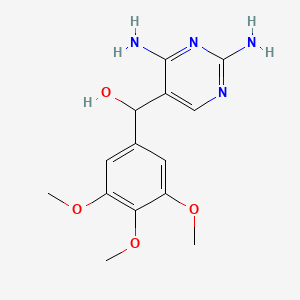

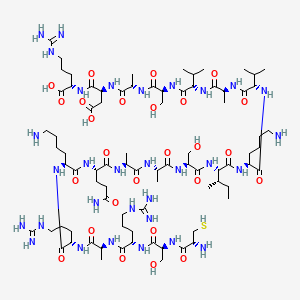



![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
